![molecular formula C14H16N4O3S B2566794 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide CAS No. 1326916-80-6](/img/structure/B2566794.png)
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
The compound is a derivative of 2-aminopyridine , which is an organic compound used in the production of various drugs . It also seems to contain a sulfamoylphenyl group, which is often found in compounds with biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as cyanoacetamides can be synthesized through the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-aminopyridine core would provide a heterocyclic aromatic ring, while the sulfamoylphenyl group would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, 2-aminopyridine is a colourless solid .Scientific Research Applications
Polycondensation and Thermal Stability Enhancement
The study by Banihashemi and Eghbali (1976) explored the polycondensation of pyridine-2,6-dicarboxylic acid phenyl ester with various diamines, leading to polyamides with higher inherent viscosities and greater thermal stability. This research is pivotal for developing materials with enhanced thermal properties, potentially applicable in high-temperature environments or materials requiring exceptional thermal stability. (Banihashemi & Eghbali, 1976)
Development of Soluble and Thermally Stable Aromatic Polyamides
Ravikumar and Saravanan (2012) synthesized a new aromatic dicarboxylic acid monomer containing pyridine and azomethine units, leading to polyamides characterized by excellent solubility and thermal stability. This work emphasizes the importance of chemical structure in achieving desired material properties, such as solubility in common solvents and enhanced thermal resistance. (Ravikumar & Saravanan, 2012)
Antiproliferative Activity of Thienopyridines
Van Rensburg et al. (2017) investigated 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative activity against the phospholipase C enzyme. Their findings highlight the structure-activity relationships, with modifications at key functional groups influencing the biological activity. This research is significant for the development of new antiproliferative agents, showcasing the potential therapeutic applications of related compounds. (Van Rensburg et al., 2017)
Synthesis and Characterization of Metal Complexes
The work by Sousa et al. (2001) on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to metal complexes provides insights into the structural characterisation of such complexes. This research underlines the relevance of these complexes in the field of coordination chemistry, offering potential applications in catalysis or material science. (Sousa et al., 2001)
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is suggested that the compound may behave as a pan-cdk inhibitor, strongly inhibiting cdk1, 2, 4, and 9 . These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest.
Biochemical Pathways
Given its potential role as a pan-cdk inhibitor, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Result of Action
As a potential pan-cdk inhibitor, it can be inferred that the compound may induce cell cycle arrest, potentially leading to apoptosis .
Future Directions
properties
IUPAC Name |
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13-12(2-1-8-17-13)14(19)18-9-7-10-3-5-11(6-4-10)22(16,20)21/h1-6,8H,7,9H2,(H2,15,17)(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVCLCXDQNTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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